1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that features a guanidine group attached to a benzyloxyphenyl and a dimethylpyrimidinyl moiety
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form 4-(benzyloxy)benzaldehyde.
Synthesis of the Dimethylpyrimidinyl Intermediate: 4,6-Dimethylpyrimidine-2-amine is synthesized through the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the dimethylpyrimidinyl intermediate in the presence of a guanidine source, such as guanidine hydrochloride, under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or pyrimidinyl positions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activity against certain diseases or conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, while the benzyloxy and dimethylpyrimidinyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine include:
1-(4-(Benzyloxy)phenyl)-3-(4-methylpyrimidin-2-yl)guanidine: This compound differs by having a single methyl group on the pyrimidine ring, which may affect its chemical reactivity and biological activity.
1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea: The guanidine group is replaced by a urea group, potentially altering its interaction with molecular targets.
1-(4-(Benzyloxy)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea: This compound features a thiourea group instead of guanidine, which may impact its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGEWFVOTYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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